sGnRH-A (acetate)

Description

Characterization as a Gonadotropin-Releasing Hormone Analogue

Gonadotropin-releasing hormone (GnRH) is a critical neurohormone that governs reproduction in vertebrates by stimulating the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland patsnap.comnih.gov. Various forms of GnRH exist across different species, with mammalian GnRH (mGnRH) and salmon GnRH (sGnRH) being two well-studied examples oup.comnih.gov. sGnRH-A (acetate) is a synthetic version of sGnRH that has been structurally modified to enhance its biological activity and stability.

The native sGnRH molecule has the amino acid sequence [Trp7, Leu8]-GnRH nih.gov. Structural modifications, particularly at positions 6 and the C-terminus, have been shown to significantly increase the potency of GnRH analogues oup.commdpi.com. For instance, substituting the Gly6 residue with a D-amino acid enhances resistance to enzymatic degradation and improves receptor binding affinity oup.comoup.com. The most active sGnRH analogue identified in some studies is [D-Arg6, Pro9-NEt]-sGnRH, which incorporates such modifications nih.gov. These alterations result in a more stable and potent molecule compared to the native hormone.

The mechanism of action for sGnRH-A (acetate) mirrors that of endogenous GnRH. It binds to GnRH receptors on pituitary gonadotrophs, triggering a cascade of intracellular signaling pathways that lead to the synthesis and secretion of LH and FSH patsnap.com. Research in goldfish has demonstrated a strong correlation between the receptor binding affinity of sGnRH analogues and their gonadotropin-releasing potency, particularly with high-affinity receptors nih.govoup.com. Interestingly, studies have shown that sGnRH and its analogues can exhibit a higher binding affinity for certain receptors than mGnRH, even in non-piscine species. For example, sGnRH demonstrated a twofold greater affinity for the human placental GnRH receptor than mGnRH, with a stable sGnRH analogue showing a tenfold increase in affinity nih.gov. Conversely, mGnRH binds poorly to carp (B13450389) pituitary receptors compared to sGnRH nih.gov. This suggests a co-evolution of GnRH and its receptor structures across different animal classes nih.gov.

Table 1: Comparative Binding Affinity of GnRH Analogues

| Species/Tissue | GnRH Analogue | Finding | Reference |

|---|---|---|---|

| Goldfish Pituitary | sGnRH analogues | High correlation between receptor binding affinity and gonadotropin-release potency. | oup.com |

| Human Placenta | sGnRH | Twofold greater affinity than mammalian GnRH. | nih.gov |

| Human Placenta | Stable sGnRH analogue | Tenfold greater affinity than mammalian GnRH. | nih.gov |

| Rat Pituitary | sGnRH | Binding was 2-15% of that of mammalian GnRH. | nih.gov |

| Carp Pituitary | mGnRH | Binding was 5-20% of that of salmon GnRH. | nih.gov |

Overview of sGnRH-A (acetate) Research Trajectories

The primary and most extensively researched application of sGnRH-A (acetate) is in the field of aquaculture. Due to its high potency, it is widely used to induce final oocyte maturation and ovulation, thereby synchronizing spawning in a variety of cultured fish species ukm.my. This hormonal therapy is crucial for the successful artificial breeding of many commercially important fish, including salmonids, catfish, and carp, where natural spawning in captivity is often difficult ukm.myfrontiersin.org. Studies have demonstrated its efficacy in numerous species, though the effective dosage and response can vary ukm.myresearchgate.netfrontiersin.org. The use of synthetic analogues like sGnRH-A (acetate) in aquaculture offers advantages over traditional methods, such as using pituitary extracts, by providing standardized dosages and eliminating the risk of disease transmission ukm.my.

A second significant area of research is the effect of sGnRH-A (acetate) on the secretion and gene expression of other pituitary hormones, most notably growth hormone (GH). Studies in common carp have shown that sGnRH-A (acetate) stimulates GH secretion and increases GH mRNA levels in a dose-dependent manner medchemexpress.commedchemexpress.com. In vitro experiments with common carp pituitary fragments revealed that a 10 nM concentration of sGnRH-A (acetate) could induce GH levels nearly five times higher than the control after six hours medchemexpress.commedchemexpress.com. This suggests a potential role for GnRH analogues in modulating growth in addition to reproduction. The interplay between GnRH and GH is a complex area of endocrinology, with some studies in humans suggesting that GnRH agonists might, under certain conditions, suppress stimulated GH release oup.com.

The application of sGnRH-A (acetate) has also been explored in non-fish species. Research has indicated its potential as a potent ovulation inducer for artificial insemination in rabbits medchemexpress.commedchemexpress.com. Studies in sheep have investigated the use of GnRH encapsulated in nanoparticles as an alternative for inducing estrus and ovulation, suggesting that sustained-release formulations could be beneficial researchgate.netnih.gov. However, its efficacy is not universal across all non-mammalian vertebrates. For instance, in Fowler's toads, sGnRH-A (acetate) was less effective at stimulating sperm production compared to human chorionic gonadotropin (hCG), highlighting species-specific differences in response to various hormonal treatments nih.gov.

Table 2: Research Findings on sGnRH-A (acetate) Effects

| Research Area | Species | Key Finding | Reference |

|---|---|---|---|

| Aquaculture | Rainbow Trout | Significantly shortened the time to ovulation. | researchgate.net |

| Aquaculture | Indian Catfish | [D-Lys6Pro9NEt]-sGnRH was found to be a highly potent agonist for inducing spawning. | researchgate.net |

| Growth Hormone Regulation | Common Carp | Dose-dependently increased GH mRNA levels and stimulated GH secretion. | medchemexpress.commedchemexpress.com |

| Non-Fish Reproduction | Rabbit | Investigated as a potent ovulation inducer for artificial insemination. | medchemexpress.commedchemexpress.com |

| Non-Fish Reproduction | Fowler's Toad | Less effective in stimulating sperm production compared to hCG. | nih.gov |

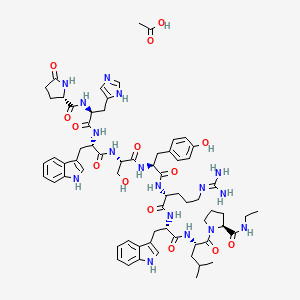

Structure

2D Structure

Properties

Molecular Formula |

C66H87N17O14 |

|---|---|

Molecular Weight |

1342.5 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46+,47+,48+,49+,50+,51+,52+,53+;/m1./s1 |

InChI Key |

IXVIQERDDRMTHP-OMQHKYPOSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Sgnrh a Acetate Action

Gonadotropin-Releasing Hormone Receptor Interaction

The initial step in the action of sGnRH-A (acetate) involves its interaction with the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G protein-coupled receptor (GPCR) found on the surface of target cells, primarily in the anterior pituitary nih.govgenecards.org.

Receptor Binding Kinetics and Affinity

The efficacy of sGnRH-A (acetate) as a superagonist is attributed, in part, to its high binding affinity for the GnRH receptor researcherslinks.com. The decapeptide structure of GnRH and its analogs contains critical sequences in both the N-terminus and C-terminus that are essential for receptor binding and activation nih.gov. Modifications, particularly at positions 6 and 10 of the GnRH sequence, have been shown to significantly increase binding affinity and biological potency compared to native GnRH nih.govmdpi.com. These structural alterations contribute to a more stable interaction with the receptor, leading to prolonged receptor activation and enhanced downstream signaling researcherslinks.comnih.gov. Binding affinity can be influenced by various factors, including assay conditions such as temperature and buffer composition nih.gov. Furthermore, intracellular signaling pathways, such as those involving Protein Kinase C (PKC), can modulate receptor affinity, potentially enhancing the binding of agonists like sGnRH-A (acetate) oup.comnih.gov.

Ligand-Induced Receptor Conformational Changes

Upon binding of sGnRH-A (acetate) to the extracellular domain of the GnRH receptor, a crucial conformational shift occurs within the receptor protein nih.govresearchgate.net. This structural alteration transforms the receptor from an inactive state to an active conformation, enabling it to interact with intracellular signaling molecules, primarily G proteins nih.govresearchgate.netuit.no. The precise nature of these ligand-induced conformational changes is complex and can vary depending on the specific ligand, potentially leading to different active states of the receptor that influence signaling specificity and affinity nih.govoup.com. Computational studies, employing techniques like molecular dynamics, are instrumental in delineating these dynamic conformational changes that are key to receptor activation uit.no.

Intracellular Signal Transduction Pathways Triggered by sGnRH-A (acetate)

Following receptor activation by sGnRH-A (acetate), a complex intracellular signaling cascade is initiated, involving G proteins and various second messenger systems.

G Protein Coupling and Activation (Gq/11, Gi, Gs Subunits)

The GnRH receptor is a canonical member of the G protein-coupled receptor (GPCR) superfamily nih.govkegg.jpgenecards.orgmdpi.comglowm.comgenome.jpmdpi.comuniprot.org. Upon activation by sGnRH-A (acetate), the GnRHR primarily couples to the Gαq/11 subunit of heterotrimeric G proteins nih.govkegg.jpmdpi.comresearchgate.netglowm.comgenome.jpmdpi.comuniprot.org. This coupling initiates a signaling pathway that is central to the regulation of gonadotropin release. In addition to Gαq/11, the GnRH receptor has also been shown to couple with Gs and Gi subunits in a cell-specific manner, potentially mediating diverse signaling outcomes nih.govglowm.com.

Phosphoinositide Turnover and Intracellular Calcium Dynamics

The activation of the Gαq/11 protein by the GnRHR leads to the stimulation of phospholipase C (PLC), specifically PLCβ kegg.jpmdpi.comresearchgate.netglowm.comgenome.jpmdpi.comuniprot.org. PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) kegg.jpmdpi.comresearchgate.netglowm.comgenome.jpmdpi.comuniprot.org.

Inositol Trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) kegg.jpglowm.comgenome.jpmdpi.comuniprot.org. This release is often augmented by calcium influx through voltage-sensitive calcium channels (VSCC) physiology.orgmdpi.com. The resulting increase in intracellular Ca2+ levels is a key mediator for downstream events, including the exocytosis of gonadotropins glowm.commdpi.comuniprot.org.

Diacylglycerol (DAG): DAG remains in the plasma membrane and serves as a crucial activator of Protein Kinase C (PKC) physiology.orgkegg.jpmdpi.comresearchgate.netglowm.comgenome.jpmdpi.com. Activated PKC then phosphorylates various intracellular proteins, initiating further signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways kegg.jpglowm.comgenome.jpmdpi.com.

In addition to the canonical PLC pathway, GnRH receptor activation can also involve other signaling molecules such as phospholipase A2 (PLA2) and phospholipase D (PLD) nih.govresearchgate.net. While Gs coupling can activate adenylate cyclase and the cAMP/PKA pathway, the primary signaling cascade initiated by GnRH and its superagonists like sGnRH-A (acetate) in pituitary cells heavily relies on the Gq/11-PLC-IP3-Ca2+-PKC axis nih.govglowm.com.

Structure Activity Relationship Sar of Sgnrh a Acetate

Influence of Amino Acid Substitutions on Receptor Binding

The affinity of sGnRH analogs for their receptors is a critical determinant of their biological activity. Studies have demonstrated that specific amino acid substitutions can significantly alter this binding affinity. The native sGnRH molecule contains residues at positions 7 and 8 (Tryptophan and Leucine, respectively) that are important for recognition by GnRH receptors in certain species like the goldfish nih.gov.

Substitutions at position 6 of the GnRH peptide have been a major focus of research. The replacement of the glycine (Gly) residue at this position with a D-amino acid has been shown to stabilize a favorable β-turn conformation, which brings the N-terminus and C-terminus of the peptide closer together frontiersin.org. This conformational stabilization is believed to increase the receptor-binding affinity frontiersin.org. In contrast, substituting Gly6 with L-amino acids tends to decrease binding affinity frontiersin.org. While there is a general positive correlation between receptor-binding affinity and biological activity, increased affinity alone does not fully account for the significantly higher potency of some superagonist analogs oup.com.

The following table summarizes the influence of key amino acid substitutions on the receptor binding of GnRH analogs, which provides a framework for understanding the SAR of sGnRH-A.

| Position of Substitution | Type of Substitution | Effect on Receptor Binding Affinity | Reference |

|---|---|---|---|

| 6 | Glycine (Gly) to D-Amino Acid | Increases | frontiersin.org |

| 6 | Glycine (Gly) to L-Amino Acid | Decreases | frontiersin.org |

| 7, 8 | Presence of Tryptophan (Trp) and Leucine (Leu) | Important for receptor recognition in some species | nih.gov |

Modifications Enhancing Biological Potency

The biological potency of sGnRH analogs is a measure of their ability to elicit a physiological response, such as gonadotropin release. Several structural modifications have been identified that significantly enhance this potency, often by influencing both receptor binding and resistance to degradation.

One of the most effective strategies for increasing potency is the substitution of the amino acid at position 6. For sGnRH analogs, replacing Gly6 with a D-amino acid, such as D-Arginine (D-Arg), has been shown to result in superactive compounds nih.gov. For instance, the analog [D-Arg6, Pro9-NEt]-sGnRH is recognized as a highly active sGnRH analog nih.gov. In studies on Chinese loach and common carp (B13450389), sGnRH-A ([D-Arg6, Trp7, Leu8, Pro9NEt]-LHRH) was found to be more potent than other analogs in stimulating gonadotropin secretion, especially when combined with a dopamine (B1211576) antagonist nih.gov.

The synergistic effect of combining a D-amino acid substitution at position 6 with a C-terminal modification at position 9 results in analogs with substantially higher potency than the native hormone nih.gov.

The following table outlines key modifications that enhance the biological potency of sGnRH analogs.

| Modification | Example | Effect on Biological Potency | Reference |

|---|---|---|---|

| D-Amino Acid Substitution at Position 6 | [D-Arg6]-sGnRH | Significantly Increases | nih.gov |

| C-terminal Modification | Pro9-NEt | Increases | nih.gov |

| Combination of Position 6 and 9 Modifications | [D-Arg6, Pro9-NEt]-sGnRH | Highly Increases (Superagonist Activity) | nih.govnih.gov |

Strategies for Improved Enzymatic Stability

The native sGnRH peptide is rapidly broken down by enzymes in the body, particularly in the pituitary, kidney, and liver, which limits its therapeutic efficacy nih.govnih.gov. A key strategy for developing potent GnRH analogs has been to improve their resistance to this enzymatic degradation.

Studies on the degradation of sGnRH have identified two primary cleavage sites: the bond between Tyr5 and Gly6, and the bond between Pro9 and Gly10-NH2 nih.govnih.gov. The enzymes responsible are thought to be a Tyr5-Gly6 endopeptidase and a Pro9-Gly10NH2 peptidase (or post-proline cleaving enzyme) nih.govnih.gov.

The substitution of Gly6 with a D-amino acid effectively blocks the cleavage at the 5-6 position, making the analog resistant to the Tyr5-Gly6 endopeptidase nih.gov. This modification is a cornerstone of creating more stable and long-acting GnRH agonists.

Similarly, modifying the C-terminus by replacing the Pro9-Gly10NH2 sequence with Pro9-NEt prevents cleavage at the 9-10 bond nih.gov. Analogs that incorporate both a D-amino acid at position 6 and the Pro9-NEt modification at the C-terminus are highly resistant to enzymatic degradation, which contributes significantly to their superactivity nih.gov. This increased resistance to degradation prolongs the half-life of the analog in circulation, allowing for a more sustained interaction with its receptors.

The following table summarizes the strategies employed to enhance the enzymatic stability of sGnRH analogs.

| Enzymatic Cleavage Site | Modifications to Confer Resistance | Mechanism of Action | Reference |

|---|---|---|---|

| Tyr5-Gly6 bond | Substitution of Gly6 with a D-amino acid | Blocks the action of Tyr5-Gly6 endopeptidase | nih.gov |

| Pro9-Gly10NH2 bond | Replacement of Gly10-NH2 with an ethylamide (NEt) group (Pro9-NEt) | Blocks the action of Pro9-Gly10NH2 peptidase | nih.gov |

Physiological Roles and Neuroendocrine Regulation in Model Organisms

Comparative Endocrinology of sGnRH-A (acetate) Action

sGnRH-A (acetate) is recognized for its potent effects on the reproductive axis and growth hormone secretion in various aquatic species, serving as a valuable tool in comparative endocrinology studies. Research indicates that sGnRH-A is often more effective than mammalian LHRH analogues (mLHRHa) in stimulating gonadotropin release and inducing ovulation in fish ijcmas.comcabidigitallibrary.org. This enhanced efficacy is attributed to a better binding affinity to pituitary receptors in fish ijcmas.com. Studies in common carp (B13450389), for example, have demonstrated that sGnRH-A can significantly increase growth hormone levels in pituitary fragments, suggesting a conserved mechanism of action across different teleost species medchemexpress.commedchemexpress.com. While primarily studied in fish, its effects on reproductive induction have also been explored in mammals like rabbits, indicating a broader comparative relevance medchemexpress.com. The acetate (B1210297) salt form is noted for generally possessing enhanced water solubility and stability compared to the free form, which is beneficial for experimental applications medchemexpress.com.

Regulation of Pituitary Gonadotropin Secretion

sGnRH-A (acetate) acts on the anterior pituitary gland to stimulate the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH) quimigen.ptdrugbank.comphysiology.org. This action is fundamental to the regulation of reproductive functions in vertebrates. In fish, sGnRH and its analogues are potent stimulators of both LH and FSH release physiology.orgfrontiersin.orgresearchgate.net. The mechanism involves binding to GnRH receptors on pituitary gonadotrope cells, triggering intracellular signaling cascades that lead to hormone secretion physiology.orgpatsnap.com.

Luteinizing Hormone (LH) Release Mechanisms

sGnRH-A (acetate) stimulates LH release by binding to GnRH receptors on pituitary gonadotrophs. This binding initiates a signaling cascade that includes the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 causes calcium release from intracellular stores, and the subsequent influx of calcium ions, along with DAG, activates protein kinase C (PKC). PKC then phosphorylates intracellular proteins, culminating in the exocytosis of LH from the pituitary gland patsnap.com. In goldfish, both salmon GnRH (sGnRH) and chicken GnRH-II (cGnRH-II) stimulate LH secretion, with PKC playing a role in this process physiology.orgnih.gov. Studies have shown that sGnRH alone stimulates LH release in masu salmon pituitary cells, and this effect can be synergistically enhanced by estradiol-17β researchgate.net. Furthermore, goldfish GH-releasing hormone (gGHRH) has been shown to inhibit sGnRH-induced LH release from goldfish pituitary cells, indicating complex interactions within the pituitary nih.gov.

Follicle-Stimulating Hormone (FSH) Release Mechanisms

Similar to LH, sGnRH-A (acetate) also stimulates the release of FSH from the anterior pituitary quimigen.ptdrugbank.comnih.gov. The mechanism is analogous, involving the activation of GnRH receptors on gonadotropes and subsequent intracellular signaling pathways that promote FSH synthesis and secretion physiology.orgpatsnap.com. In teleosts, sGnRH has been shown to stimulate FSH-β gene expression and release, although the regulation of FSH release by GnRH is less understood compared to LH physiology.orgresearchgate.net. For instance, in masu salmon, sGnRH alone stimulated FSH release, and this effect was synergistically enhanced by estradiol-17β in certain reproductive stages researchgate.net. The pulsatile nature of GnRH secretion is crucial for proper FSH and LH release, with lower pulse frequencies tending to favor FSH production quimigen.ptnih.gov.

Modulation of Growth Hormone (GH) Secretion

sGnRH-A (acetate) has a notable effect on growth hormone (GH) secretion, particularly in fish models. It has been demonstrated to increase GH mRNA levels and stimulate GH secretion from pituitary fragments medchemexpress.commedchemexpress.com. This effect is dose-dependent, with concentrations ranging from 0.1 nM to 1 μM showing increased GH secretion medchemexpress.commedchemexpress.com. In common carp pituitary fragments, 10 nM sGnRH-A acetate for 6 hours induced growth hormone levels nearly five times higher than the control medchemexpress.commedchemexpress.com. This suggests that GnRH analogues can act directly on pituitary somatotrophs to modulate GH release, a mechanism distinct from the primary hypothalamic regulation seen in mammals physiology.org.

Pituitary-Level Regulation of GH Release

In bony fish, unlike mammals where GH regulation is predominantly hypothalamic, GH release is regulated at the pituitary level by various neuroendocrine factors physiology.org. sGnRH is identified as one such factor that can stimulate GH secretion physiology.orgsinica.edu.tw. The mechanism involves GnRH activating intracellular pathways, such as the protein kinase C (PKC) pathway, which leads to GH release from somatotrophs physiology.orgsinica.edu.tw. Research in goldfish indicates that sGnRH can stimulate GH release and gene expression, although the precise signaling pathways may vary between species physiology.orgsinica.edu.tw. Furthermore, interactions between GnRH and other neuroendocrine factors, like catecholamines (e.g., norepinephrine), at the pituitary level can modulate GH release physiology.org. For example, norepinephrine (B1679862) can inhibit GH release, while sGnRH can enhance the rebound of GH release following norepinephrine inhibition physiology.org.

Interactions with Other Neuroendocrine Factors in GH Control

The regulation of GH secretion is complex and involves interactions between various neuroendocrine factors. In fish, besides GnRH, other factors like dopamine (B1211576) (DA), neuropeptide Y (NPY), thyrotropin-releasing hormone (TRH), cholecystokinin (B1591339) (CCK), bombesin (B8815690) (BBS), and activin are known to stimulate GH secretion sinica.edu.tw. Dopamine, for instance, can stimulate GH release in goldfish via pituitary D1 receptors physiology.org. Interestingly, goldfish GH-releasing hormone (gGHRH) has been shown to stimulate GH release while simultaneously inhibiting both basal and stimulated LH release from pituitary cells, highlighting a potential crosstalk between the somatotropic and reproductive axes nih.gov. While sGnRH-A (acetate) primarily influences gonadotropin and GH secretion, its interaction with other factors like estradiol-17β can also modulate these effects, particularly concerning gonadotropin subunit gene expression and release in species like masu salmon researchgate.net.

Gene Expression and Transcriptional Control

Regulation of Pituitary Gonadotropin Subunit Gene Expression

Gonadotropin hormones, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), are heterodimers composed of a common alpha-subunit and a unique beta-subunit, which confers biological specificity. researchgate.netnih.gov The expression of the genes for these subunits is intricately regulated by GnRH. researchgate.netnih.govnih.gov Analogs like sGnRH-A are instrumental in this process, influencing the transcription of the alpha, LH beta, and FSH beta genes. The pulsatile nature of GnRH release from the hypothalamus leads to differential stimulation of these genes. nih.govnih.gov

Alpha-Subunit Gene Expression

The expression of the common alpha-subunit gene is robustly stimulated by GnRH and its analogs. Studies using GnRH analogs (GnRH-A) in pituitary cell lines, such as the αT3-1 cell line, have demonstrated a rapid and significant increase in alpha-subunit mRNA levels. nih.gov For instance, incubation with a GnRH analog can result in a threefold increase in gonadotropin alpha-subunit mRNA levels within 30 minutes. nih.gov While continuous stimulation with a GnRH agonist can paradoxically increase alpha-subunit mRNA to levels seen in castrated rats, pulsatile administration appears crucial for balanced gonadotropin production. nih.gov Research in male rats has shown that various doses of GnRH pulses increase alpha-subunit mRNA, though not to the same extent as castration alone. nih.govresearchgate.net

LH Beta-Subunit Gene Expression

The regulation of the LH beta-subunit gene is highly sensitive to the pattern and dose of GnRH stimulation. nih.gov The LH beta-subunit is considered a rate-limiting factor in the synthesis of the complete LH hormone. researchgate.netnih.gov Studies have shown that pulsatile GnRH treatment is necessary to induce LH beta mRNA to normal or even supranormal levels. nih.gov In contrast, continuous infusion with GnRH agonists leads to a marked suppression of LH beta mRNA levels. nih.gov The transcriptional control of the LH beta-gene appears to be more reliant on Protein Kinase C (PKC)-dependent pathways compared to the alpha-subunit gene. nih.gov Immediate early genes, such as Early Growth Response 1 (Egr1), are critical for the induction of the LH-beta subunit by GnRH. researchgate.netnih.gov

FSH Beta-Subunit Gene Expression

The expression of the FSH beta-subunit gene is also under the control of GnRH, although the dynamics can differ from that of the LH beta-subunit. nih.gov GnRH is essential for FSH beta gene expression, as demonstrated by studies where the administration of a GnRH antagonist or antiserum prevented the post-castration rise in FSH beta mRNA levels in rats. nih.govnih.gov Like the LH beta-subunit, the transcriptional regulation of the FSH beta-gene involves PKC-dependent pathways to a significant degree. nih.gov The proto-oncogene cFos has been identified as a critical factor in the GnRH-induced expression of the FSH-beta subunit. researchgate.netnih.gov Continuous stimulation with GnRH agonists has been shown to suppress FSH beta mRNA levels. nih.gov

Differential Pathway Utilization in Gene Regulation

The differential regulation of gonadotropin subunit gene expression by GnRH analogs like sGnRH-A is partly achieved through the differential use of intracellular signal transduction pathways. nih.gov Upon binding to its G protein-coupled receptor, GnRH activates phosphoinositide turnover, leading to increased intracellular calcium and activation of Protein Kinase C (PKC). plos.orgnih.govnih.gov

Research indicates that PKC-dependent pathways play a more substantial role in the transcriptional control of the LH beta and FSH beta genes than the alpha-subunit gene. nih.gov Conversely, calcium signaling, particularly through L-type calcium channels, has a more pronounced effect on the stimulation of the alpha-subunit gene promoter compared to the beta-subunit promoters. nih.gov This differential reliance on signaling pathways allows for nuanced control over the ratio of gonadotropins produced in response to varying GnRH pulse frequencies.

Table 1: Effect of Signal Pathway Agonists on Gonadotropin Subunit Gene Promoter Activity

| Agonist | Target Pathway | Alpha-Subunit Promoter Activity | LH Beta-Subunit Promoter Activity | FSH Beta-Subunit Promoter Activity |

|---|---|---|---|---|

| Phorbol, 12-myristate, 13-acetate | Protein Kinase C (PKC) | Increased | Increased (greater relative effect) | Increased (greater relative effect) |

| Bay K 8644 | L-type Calcium Channel | Stimulated | Not Stimulated | Not Stimulated |

Source: Data synthesized from studies on GnRH signal transduction. nih.gov

Effects on Growth Hormone Gene Expression

In addition to its primary role in reproduction, sGnRH-A (acetate) has been shown to influence the expression of growth hormone (GH). This effect is particularly well-documented in teleost fish. Studies in common carp (B13450389) have demonstrated that sGnRH-A acetate (B1210297) increases GH mRNA levels in a dose-dependent manner. medchemexpress.com Similarly, research on sockeye and masu salmon has shown that GnRH analogs can stimulate GH gene expression, although these effects can vary depending on the reproductive stage. nih.govnih.gov This suggests a direct or indirect regulatory role for sGnRH-A in somatic growth, potentially linking the reproductive and growth axes.

Table 2: Effect of sGnRH-A on Growth Hormone (GH) mRNA Levels in Common Carp Pituitary

| sGnRH-A Concentration | Duration | Effect on GH mRNA Levels |

|---|---|---|

| 0.1 nM - 1 µM | 24 hours | Dose-dependent increase |

| 10 nM | 6 hours | Nearly 5-fold increase over control |

Source: Research on common carp pituitary fragments. medchemexpress.com

Expression of Gonadotropin Receptor Genes (FSHR, LHR)

The responsiveness of gonadal cells to FSH and LH is determined by the expression of their respective receptors, the FSH receptor (FSHR) and the LH receptor (LHR). nih.gov GnRH analogs can modulate the expression of these receptor genes. In cultured rat granulosa cells, a GnRH agonist (GnRHa) was found to significantly augment the hCG-induced expression of LHR mRNA while suppressing FSHR mRNA expression. nih.gov This suggests a role for GnRH signaling in the luteinization process, which involves a shift from FSH to LH dominance. nih.gov Furthermore, studies in tilapia have shown that sGnRH-A can induce a dose-dependent increase in GnRH receptor mRNA levels in the pituitary, indicating a potential autoregulatory loop where the ligand influences the expression of its own receptor. dpi.qld.gov.au

Table 3: Effect of GnRH Agonist (GnRHa) on Gonadotropin Receptor mRNA Expression in Rat Granulosa Cells

| Gene | Treatment | Effect on mRNA Expression |

|---|---|---|

| LHR | GnRHa + hCG | Synergistic stimulation |

| FSHR | GnRHa + hCG | Suppression |

Source: Study on immature female rat granulosa cells. nih.gov

Endogenous GnRH Gene Expression in Brain and Gonadal Tissues

The expression of the endogenous Gonadotropin-Releasing Hormone (GnRH) gene is a critical aspect of reproductive neuroendocrinology, with distinct patterns observed in various brain regions and, notably, within the gonads themselves. In many vertebrate species, particularly teleost fish, multiple forms of GnRH are expressed, each with a specific anatomical distribution and presumed functional role. The salmon GnRH (sGnRH), a variant of GnRH3, is a key isoform involved in the regulation of reproduction in a number of fish species.

Research in teleosts has revealed that the brain is the primary site of GnRH synthesis, where it acts as a neurohormone controlling the pituitary's release of gonadotropins. However, the expression of GnRH is not confined to the brain; transcripts for GnRH have also been identified in the gonads, suggesting a direct role for this peptide in ovarian and testicular function through autocrine or paracrine signaling.

In the gilthead seabream (Sparus aurata), a protandrous hermaphrodite, the mRNA expression of three GnRH isoforms (GnRH-1, GnRH-2, and GnRH-3) has been measured in whole-brain extracts throughout the gonadal cycle using real-time quantitative PCR. nih.gov All three GnRH mRNAs show an increase around the peak of the spawning season. nih.gov Notably, GnRH-3 mRNA expression is also elevated in August, which coincides with the onset of gonad differentiation. nih.gov The lowest expression levels for all three GnRH mRNAs are observed in September. nih.gov Interestingly, no significant difference in the expression levels of any of the three GnRH mRNAs was found between males and females. nih.gov

Further studies in grass carp have shown that GnRH2 is primarily distributed in the brain, heart, and gonads, while GnRH3 is mainly found in the brain and liver. frontiersin.org Within the brain of the grass carp, GnRH2 is highly detected in the olfactory bulb, olfactory tract, and optic tectum. frontiersin.org In contrast, high transcript levels of GnRH3 are observed in the olfactory bulb, olfactory tract, hypothalamus, and pituitary. frontiersin.org

The following tables present quantitative data on the relative mRNA expression of sGnRH and chicken GnRH-II (cGnRH-II) in the brain and gonads of the half-smooth tongue sole (Cynoglossus semilaevis). The data, obtained through quantitative real-time PCR analysis, illustrates the differential expression of these two GnRH isoforms between sexes and tissues. The relative expression levels are shown as a ratio, with the amounts of mRNA normalized to the corresponding values for RPL17 RNA. researchgate.net

Relative mRNA Expression of sGnRH

| Tissue | Sex | Relative Expression Level (mean ± SEM) |

|---|---|---|

| Brain | Female | ~1.0 |

| Brain | Male | ~1.2 |

| Ovary | Female | ~0.6 |

| Testis | Male | ~0.4 |

Relative mRNA Expression of cGnRH-II

| Tissue | Sex | Relative Expression Level (mean ± SEM) |

|---|---|---|

| Brain | Female | ~1.0 |

| Brain | Male | ~1.1 |

| Ovary | Female | ~0.25 |

| Testis | Male | ~0.2 |

Transcriptional Control

The regulation of GnRH gene expression is a complex process involving various transcription factors and hormonal feedback mechanisms. In the tilapia (Oreochromis niloticus), the promoters of three GnRH genes (GnRH1, GnRH2, and GnRH3) have been cloned and analyzed. This analysis revealed putative binding sites for several transcription factors and nuclear receptors, suggesting a differential regulation for each GnRH type.

Putative binding sites for glucocorticoid receptors, Sp1, C/EBP, GATA, and Oct-1 were identified in all three GnRH promoters. oup.com The presence of binding sites for progesterone receptors in the GnRH1 promoter, estrogen receptors in the GnRH1 and GnRH2 promoters, and thyroid hormone receptors in the GnRH1 and GnRH3 promoters suggests direct regulation by steroid hormones. oup.com Furthermore, the exclusive presence of SOX and LINE-like sequences in the GnRH1 promoter, COUP in the GnRH2 promoter, and retinoid X receptors in the GnRH3 promoter points towards distinct physiological roles and regulatory pathways for each GnRH isoform. oup.com

Advanced Research Methodologies and Biotechnological Applications in Research Models

In Vitro Experimental Systems for Mechanistic Studies

In vitro systems are indispensable for investigating the direct effects of sGnRH-A on target cells, primarily pituitary gonadotrophs, independent of systemic physiological influences. These models allow for controlled experimental conditions to dissect specific cellular and molecular pathways.

Primary pituitary cell cultures provide a valuable model for studying the direct actions of sGnRH-A on pituitary hormone synthesis and gene expression. nih.gov In this system, pituitary glands are dissociated into individual cells and maintained in a culture medium. This allows researchers to directly expose the cells to sGnRH-A and observe the subsequent responses. For instance, studies using primary pituitary cell cultures from masu salmon have demonstrated that sGnRH can directly modulate the synthesis of pituitary-specific transcription factor (Pit-1) and the expression of genes for prolactin (PRL) and somatolactin (SL). nih.gov These models have shown that the effects of sGnRH can vary depending on the reproductive stage of the animal. nih.gov For example, 1.0 nM sGnRH was found to elevate the amounts of GH, PRL, and SL mRNAs in pre-spawning female masu salmon, while higher concentrations did not produce significant effects. nih.gov Such systems are critical for separating the direct pituitary effects of sGnRH-A from its indirect effects that may be mediated through the gonadal axis. nih.govnih.gov

Perifusion and static incubation assays are employed to study the dynamics of hormone secretion from pituitary tissue in response to sGnRH-A.

Static incubation involves placing pituitary fragments or brain slices in a medium containing the test compound for a fixed period. nih.gov This method has been used to demonstrate that GnRH release can be evoked by depolarizing stimuli and is dependent on calcium influx. nih.gov For example, research on common carp (B13450389) pituitary fragments showed that sGnRH-A (10 nM) could induce growth hormone levels nearly five times higher than the control after a six-hour incubation. medchemexpress.commedchemexpress.com

Perifusion assays , in contrast, provide a more dynamic system where cells or tissues are exposed to a continuous flow of medium. protocols.ionih.govnih.gov This technique allows for the precise control of the timing and concentration of stimulus application and the collection of secreted hormones at frequent intervals. protocols.io The release of luteinizing hormone (LH) from perifused pituitary cells often exhibits a biphasic pattern following GnRH application, with an initial rapid release phase followed by a more sustained second phase. oup.com This dynamic approach is crucial for studying phenomena like receptor desensitization and the pulsatile nature of hormone release, which are key aspects of GnRH action. oup.comdrugbank.comfensolvi.com

Molecular Biology Techniques for Gene and Protein Analysis

Molecular biology techniques are fundamental to understanding how sGnRH-A regulates cellular function at the level of gene expression. These methods allow for the quantification of specific messenger RNA (mRNA) and the assessment of gene promoter activity.

The administration of sGnRH-A has been shown to significantly alter the expression of various hormone-related genes in the pituitary. Techniques such as quantitative dot blot analysis, Northern blot analysis, and real-time polymerase chain reaction (qRT-PCR) are used to measure these changes in mRNA levels. nih.govnih.govoup.com

In maturing sockeye salmon, implantation of a GnRH analog (GnRHa) resulted in a more than two-fold increase in the mRNA levels for the gonadotropin alpha (α) and II-beta (IIβ) subunits, while having little effect on the GTH Iβ subunit mRNA. bioone.org This indicates that GnRH stimulates the expression of genes related to GTH II synthesis at the transcriptional level. bioone.org Similarly, studies in tilapia showed that injections of a salmon GnRH analog (sGnRHa) increased the steady-state levels of GnRH-receptor (GnRH-R) mRNA in a dose-dependent manner. oup.com In common carp, sGnRH-A was found to increase growth hormone (GH) mRNA levels in a dose-dependent manner. medchemexpress.commedchemexpress.com

Reporter gene assays are powerful tools for studying the activation of specific signaling pathways and the regulatory activity of gene promoters following receptor binding. thermofisher.com In the context of sGnRH-A, these assays are typically used to measure the ability of the compound to activate the GnRH receptor and initiate downstream transcriptional events. nih.govmdpi.com

A common approach involves creating a recombinant cell line that stably expresses the human GnRH receptor. nih.gov These cells are also transfected with a reporter gene construct, where a promoter sequence of a GnRH-responsive gene (like c-fos) is fused to a reporter gene, such as firefly luciferase. nih.govnih.gov When sGnRH-A binds to and activates the GnRH receptor, it triggers an intracellular signaling cascade that leads to the activation of the c-fos promoter and subsequent expression of the luciferase enzyme. nih.gov The activity of the luciferase is then measured by providing its substrate, luciferin, and quantifying the resulting light emission. nih.gov The intensity of the light is proportional to the promoter activity and thus reflects the agonistic potency of the sGnRH-A. nih.gov This sensitive and high-throughput method facilitates the screening and functional characterization of various GnRH analogs. nih.gov

Advanced Analytical Techniques for Compound and Metabolite Analysis

The detection and quantification of sGnRH-A and its metabolites in biological matrices require highly sensitive and specific analytical methods. The dominant techniques in this field are based on chromatography coupled with mass spectrometry. unifi.it

High-performance liquid chromatography (HPLC) is widely used for the separation of short peptides like sGnRH-A from complex biological samples. unifi.it When coupled with tandem mass spectrometry (MS/MS), it provides a gold standard analytical technique for the unambiguous detection and quantification of these compounds. unifi.it This combination offers high sensitivity and specificity, allowing for the timely analysis of numerous samples. unifi.it For instance, a validated nano-HPLC-high resolution mass spectrometry (nano-HPLC-HRMS) method has been successfully developed to measure endogenous GnRH in ewe plasma at very low concentrations (ranging from 0.05 to 3.26 ng/mL), demonstrating the power of this approach for quantifying neuropeptides. nih.gov Such methods are essential for pharmacokinetic studies and for understanding the metabolic fate of sGnRH-A in research models.

Chromatographic Separations (e.g., Reverse Phase High-Pressure Liquid Chromatography)

Reverse Phase High-Pressure Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of sGnRH-A (acetate). This method separates molecules based on their hydrophobicity. In a typical RP-HPLC setup for sGnRH-A (acetate), a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase.

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with trifluoroacetic acid (TFA) added to improve peak shape and resolution by acting as an ion-pairing agent. A gradient elution, where the concentration of the organic solvent is gradually increased, is commonly employed to effectively separate the peptide from any impurities. nih.gov

The retention time of sGnRH-A (acetate) under specific chromatographic conditions is a key parameter for its identification. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This technique is not only crucial for quality control in the synthesis of sGnRH-A (acetate) but also for quantifying the peptide in various research samples. nih.gov

A study on the molecular variants of GnRH in the brain of the protogynous swamp eel utilized RP-HPLC to successfully separate sGnRH and chicken GnRH-II (cIIGnRH). researchgate.net This demonstrates the capability of RP-HPLC to distinguish between different GnRH analogues, a critical aspect for specific research applications. While a universally standardized method for sGnRH-A (acetate) is not detailed in all literature, the principles of peptide separation by RP-HPLC are well-established and readily adaptable. nih.govresearchgate.net

Mass Spectrometry-Based Characterization (e.g., Liquid Chromatography-Electrospray Ionization-Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of the identity of sGnRH-A (acetate). When coupled with liquid chromatography, particularly as Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), it provides a powerful analytical platform for the comprehensive characterization of the peptide.

In this technique, the sGnRH-A (acetate) sample is first separated by HPLC and then introduced into the mass spectrometer via an electrospray ionization source. ESI generates gas-phase ions of the peptide with minimal fragmentation, allowing for the accurate determination of its molecular weight.

High-resolution mass spectrometry can provide the exact mass of the molecule, which can be used to confirm its elemental composition. Further structural information can be obtained through tandem mass spectrometry (MS/MS). In a tandem MS experiment, the protonated molecular ion of sGnRH-A (acetate) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to determine the amino acid sequence of the peptide, thus confirming its identity.

Development and Evaluation of Controlled Release Systems for Research Applications

To enhance the utility of sGnRH-A (acetate) in research, particularly in studies requiring prolonged and consistent exposure to the hormone, various controlled-release delivery systems have been developed and evaluated. These systems aim to protect the peptide from degradation and maintain its biological activity over an extended period.

Nanoparticle Conjugation Technologies (e.g., Chitosan Nanoconjugates)

Chitosan, a natural, biodegradable, and biocompatible polysaccharide, has emerged as a promising material for the nanoencapsulation of peptides like sGnRH-A. semanticscholar.org Chitosan nanoparticles can be prepared using methods such as ionic gelation, where the positively charged chitosan interacts with a polyanion like tripolyphosphate (TPP) to form nanoparticles. semanticscholar.org sGnRH-A can be encapsulated within or adsorbed onto the surface of these nanoparticles.

The conjugation of sGnRH-A to chitosan nanoparticles offers several advantages, including protection from enzymatic degradation and a sustained release profile. nih.gov The characteristics of these nanoconjugates, such as particle size, zeta potential (surface charge), and loading efficiency, are critical parameters that influence their in vivo behavior and release kinetics.

Research has demonstrated the successful preparation of chitosan-conjugated sGnRH-a nanoparticles. frontiersin.org In one study, the addition of sGnRH-a to bare chitosan nanoparticles increased the particle size, indicating successful conjugation. frontiersin.org The loading efficiency of sGnRH-a within chitosan nanoparticles has been reported to be as high as 87.75%. frontiersin.org

Table 1: Physicochemical Properties of sGnRH-a Chitosan Nanoconjugates

| Parameter | Bare Chitosan Nanoparticles | Chitosan-sGnRH-a Nanoconjugates |

|---|---|---|

| Particle Size (nm) | 98.03 ± 3.91 | 175.63 ± 4.81 |

| Zeta Potential (mV) | 26.83 ± 1.42 | 10.2 ± 1.02 |

| Loading Efficiency (%) | N/A | 87.75 |

Data adapted from a study on chitosan-hypothalamic hormonal analogue nanoconjugates in Labeo rohita. frontiersin.org

Polymeric Implant Systems for Sustained Release

Biodegradable polymeric implants represent another effective strategy for the sustained delivery of sGnRH-A (acetate). These implants are typically formulated from polymers such as poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL), which are biocompatible and have a long history of use in drug delivery. nih.govd-nb.info

The sGnRH-A (acetate) is incorporated into the polymer matrix, and the implant is administered, often subcutaneously or intramuscularly. The release of the peptide from the implant is governed by processes of diffusion and polymer degradation. The degradation rate of the polymer, and consequently the release rate of the drug, can be tailored by altering the polymer's molecular weight and composition (e.g., the ratio of lactic acid to glycolic acid in PLGA). mdpi.com

These implantable systems can be designed to release sGnRH-A (acetate) over weeks or even months, making them highly suitable for long-term studies in animal models. The development of such systems for GnRH analogues has been a significant area of research, aiming to improve therapeutic efficacy and patient compliance in clinical settings, with the same principles being applied to research applications. nih.gov

In Vitro Release Kinetics of Delivery Systems

The evaluation of the release profile of sGnRH-A (acetate) from a controlled-release system is a critical step in its development. In vitro release studies are conducted to understand how the formulation will behave in vivo. These studies are typically performed by placing the delivery system (e.g., nanoparticles or implants) in a release medium, such as phosphate-buffered saline (PBS), at a physiological temperature.

Samples of the release medium are collected at various time points and analyzed for the concentration of released sGnRH-A (acetate), often using RP-HPLC. The cumulative amount of peptide released over time is then plotted to generate a release profile.

For instance, an in vitro analysis of sGnRH-a released from chitosan nanoconjugates showed that 54% of the hormone was released within the first 12 hours of incubation. frontiersin.org This initial burst release followed by a more sustained release is a characteristic feature of many nanoparticle-based delivery systems.

Table 2: Cumulative In Vitro Release of sGnRH-a from Chitosan Nanoparticles

| Time (hours) | Cumulative Release (%) |

|---|---|

| 0 | 0 |

| 1 | 15 |

| 3 | 28 |

| 6 | 42 |

| 12 | 54 |

| 24 | 68 |

Hypothetical data based on reported release patterns. frontiersin.org

Q & A

Q. What are the primary physiological roles of sGnRH-A acetate in vertebrate and invertebrate models?

sGnRH-A acetate acts as a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily stimulating gonadotropin secretion in vertebrates, which regulates reproduction and growth hormone release . In invertebrates like Penaeus monodon (black tiger shrimp), it induces sperm release by mimicking endogenous hormonal pathways, bypassing invasive methods like eyestalk ablation . Methodologically, its effects are validated via in vivo hormone injections followed by sperm collection and quantitative analysis of gamete production .

Q. What experimental models are optimal for studying sGnRH-A acetate’s reproductive effects?

Aquatic species (e.g., shrimp, fish) are common models due to their sensitivity to GnRH analogs. For example, shrimp studies use controlled doses (e.g., 0.1–0.2 mL/kg) administered via intramuscular injection, with sperm quantity/quality measured post-electroejaculation . Vertebrate models (e.g., rodent pituitary cells) assess intracellular responses (e.g., cAMP levels, prolactin mRNA expression) using ELISA, Western blot, and qPCR .

Q. How is sGnRH-A acetate administered to ensure reproducibility in hormonal studies?

Standardized protocols include:

- Dose titration : Testing 0.1–0.2 mL/kg in shrimp to identify thresholds for maximal sperm release .

- Timing : Injections spaced at 3-week intervals to mimic natural hormonal cycles .

- Controls : Comparing results against non-hormonal methods (e.g., eyestalk ablation) or vehicle-only treatments .

Advanced Research Questions

Q. How do researchers resolve contradictions in dose-dependent effects of sGnRH-A acetate across species?

Discrepancies arise from species-specific receptor affinities and metabolic pathways. For instance, 0.2 mL/kg maximizes sperm release in shrimp but may overdose smaller fish. Solutions include:

- Cross-species calibration : Pre-testing dose-response curves in target organisms .

- Pathway inhibition : Using blockers (e.g., PKA inhibitor H-89) to isolate cAMP/PKA vs. PLC/PKC signaling contributions, as shown in grass carp pituitary cells .

Q. What methodologies differentiate cAMP/PKA and PLC/PKC pathways in sGnRH-A acetate signaling studies?

- Pharmacological inhibition : Co-treatment with pathway-specific inhibitors (e.g., U73122 for PLC) during hormone exposure .

- Molecular profiling : Quantifying phosphorylated CREB (P-CREB) via Western blot to confirm cAMP/PKA activation .

- Dual-assay designs : Measuring concurrent outputs (e.g., PRL secretion and mRNA levels) to identify dominant pathways .

Q. How to design experiments controlling for sGnRH-A acetate’s dual roles in growth and reproductive regulation?

- Tissue-specific models : Using isolated pituitary cells (for growth hormone) vs. gonadal tissue (for reproductive effects) to decouple systemic interactions .

- Time-course analyses : Tracking acute vs. chronic exposure impacts (e.g., PRL release peaks at 30 minutes post-treatment, while mRNA changes occur later) .

- Multivariate regression : Correlating variables like body weight and sperm count to account for confounding factors, as done in shrimp trials (r=0.74 for weight-sperm correlation) .

Q. What statistical approaches address variability in sGnRH-A acetate-induced hormonal responses?

- Linear regression : To model dose-response relationships (e.g., sperm count vs. dose) .

- ANOVA with post-hoc tests : For comparing multiple treatment groups (e.g., sGnRH-A vs. ablation vs. controls) .

- Error propagation analysis : Quantifying uncertainties from instrumentation (e.g., ±5% variance in cAMP assays) .

Data Interpretation and Contradictions

Q. Why does sGnRH-A acetate increase PRL mRNA but not always PRL secretion in pituitary cells?

Data from grass carp studies show that sGnRH-A elevates PRL mRNA by 150% of controls but only increases PRL release by 120%, suggesting post-transcriptional regulation or storage in secretory vesicles. Methodologically, this requires parallel measurement of mRNA (via qPCR) and protein secretion (via ELISA) across timepoints .

Q. How to reconcile sGnRH-A acetate’s efficacy in invertebrates vs. limited effects in some vertebrates?

Evolutionary divergence in GnRH receptor structures may explain this. For example, shrimp lack vertebrate-like pituitary systems, making them more reliant on direct gonadal stimulation. Comparative genomic analyses of GnRH receptors across taxa are recommended .

Methodological Best Practices

Q. What validation steps ensure reliability in sGnRH-A acetate bioassays?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.